5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused bicyclic core with a morpholino-methyl group and substituted aryl moieties. Its structure includes a 4-ethoxy-3-methoxyphenyl group attached to the morpholine ring, contributing to its unique physicochemical and pharmacological properties. The morpholino group enhances solubility and bioavailability, while the methoxy and ethoxy substituents modulate electronic and steric effects, influencing receptor interactions .
Properties
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-4-27-14-6-5-13(11-15(14)25-3)16(22-7-9-26-10-8-22)17-18(24)23-19(28-17)20-12(2)21-23/h5-6,11,16,24H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCFFCOQOLQFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C24H26N4O3S
- Molecular Weight : 450.56 g/mol
The primary biological target of this compound is aldo-keto reductase AKR1C3 , an enzyme involved in steroid metabolism and related pathways. The compound acts as a potent and isoform-selective inhibitor of AKR1C3, which has implications for various therapeutic applications, particularly in cancer and metabolic disorders.
Mode of Action
- Inhibition : The compound inhibits AKR1C3's enzymatic activity, leading to altered metabolism of substrates that are typically processed by this enzyme.
- Biochemical Pathways : By inhibiting AKR1C3, the compound affects downstream signaling pathways that are critical in cellular proliferation and survival.
Pharmacokinetics
Research indicates that the compound exhibits good cellular potency. It effectively inhibits the metabolism of known substrates associated with AKR1C3, suggesting a favorable pharmacokinetic profile for potential therapeutic use.
Biological Activity and Case Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity :
- In vitro studies demonstrated that the compound reduces cell viability in various cancer cell lines through AKR1C3 inhibition.
- A study reported that the compound induced apoptosis in prostate cancer cells by modulating steroid hormone levels influenced by AKR1C3 activity.
-
Anti-inflammatory Effects :
- The compound was shown to reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases.
-
Metabolic Regulation :
- Research highlighted its role in modulating lipid metabolism, suggesting possible applications in metabolic syndrome management.
Data Table of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in prostate cancer cells | Study on prostate cancer |
| Anti-inflammatory | Reduced cytokine production | Macrophage study |
| Metabolic regulation | Modulated lipid metabolism | Metabolic syndrome research |
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its structural components. Key areas of application include:
-
Anticancer Activity
- Mechanism : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Notably, it targets the PI3K/Akt signaling pathway, which plays a critical role in cell survival and growth.
- Case Study : A study demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis further enhances its therapeutic profile.
-
Antimicrobial Properties
- Mechanism : The thiazole and triazole moieties contribute to its ability to disrupt microbial cell membranes.
- Case Study : Research indicated potent activity against both Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for developing new antibiotics amidst rising antibiotic resistance.
Research Findings
Recent studies have expanded on the biological activities and potential applications of thiazole derivatives like this compound. Notable findings include:
- Synergistic Effects : Combinations with other antimicrobial agents have shown enhanced efficacy against resistant strains.
- Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics in vivo, indicating potential for therapeutic use.
Data Summary
| Application | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibits kinase activity | |
| Antimicrobial | Disrupts cell membrane | |
| Apoptosis Induction | Modulates apoptosis pathways |
Case Study 1: Anticancer Properties
In a detailed investigation, the compound exhibited significant cytotoxic effects on various cancer cell lines. The inhibition of the PI3K/Akt pathway was identified as a primary mechanism for its anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another study highlighted its effectiveness against multiple bacterial strains, reinforcing its potential as a lead compound for new antibiotic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison:
Substituent Variations and Molecular Properties
| Compound Name | Substituents | Molecular Weight | Key Structural Features | Synthesis Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | Morpholino, 4-ethoxy-3-methoxyphenyl | 514.04 (calc.) | Morpholine ring, dual alkoxy groups | Not reported | Not reported |
| 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methyl analog | Piperazinyl (3-chlorophenyl) | 514.04 | Chlorophenyl-piperazine moiety | Not reported | Not reported |
| 5-((2-Fluorophenyl)(morpholino)methyl)-2-methyl analog | 2-Fluorophenyl | Not reported | Fluorine substitution | Not reported | Not reported |
| (Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Furan-2-ylmethylene | 220.07 | Heteroaromatic furan | 61 | 230–232 |
| 5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Thiophen-2-ylmethylene | 236.03 | Sulfur-containing heterocycle | 64 | >250 |
| 2-(4-Methoxyphenyl)-5-(3-nitrobenzylidene) analog | 3-Nitrobenzylidene, 4-methoxyphenyl | 524.96 | Nitro group, sulfonylphenyl | 76 | 233–235 |
Key Research Findings
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in ) enhance anticancer activity but increase cytotoxicity to normal cells. Alkoxy groups (ethoxy, methoxy) improve metabolic stability, as seen in the target compound’s design .
Structural Insights :
- X-ray crystallography (using SHELX ) confirms the planar geometry of the thiazolo-triazol core, with substituents like 3-nitrobenzylidene inducing slight distortions .
Pharmacokinetic Profiles: Morpholino derivatives exhibit higher logP values (~2.5–3.0) than piperazine analogs, suggesting better membrane permeability .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize thiazolo[3,2-b][1,2,4]triazole derivatives like this compound?
- Methodological Answer: The synthesis typically involves multi-step reactions. For example:
Core formation : Reacting hydrazine derivatives with thiazole precursors under reflux conditions in solvents like ethanol or n-butanol.
Functionalization : Introducing substituents (e.g., morpholino, aryl groups) via alkylation or condensation. For instance, phosphorus oxychloride (POCl₃) is used to facilitate cyclization and thiol group activation .
Purification : Techniques like recrystallization (e.g., using dimethyl sulfoxide/water mixtures) or column chromatography ensure purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer: A combination of techniques is essential:
- Elemental Analysis : Quantifies C, H, N, S content to verify stoichiometry (Table 1 in ) .
- Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy, morpholino protons) and carbon backbone .
- IR : Confirms functional groups (e.g., C-O in ethoxy, N-H in triazole) .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by HPLC) .
Q. How do structural features (e.g., morpholino, ethoxy/methoxy groups) influence bioactivity?
- Methodological Answer:
- Morpholino Group : Enhances solubility and mimics enzyme cofactors, potentially improving binding to targets like 14α-demethylase .
- Ethoxy/Methoxy Groups : Electron-donating effects stabilize aryl interactions in hydrophobic enzyme pockets .
- Thiazolo-Triazole Core : Rigid structure facilitates π-π stacking with aromatic residues in target proteins .
- Reference : Molecular docking in demonstrates how substituents affect antifungal activity.
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up?
- Methodological Answer:
- Reaction Optimization :
- Vary temperature (e.g., 70–80°C for cyclization) and catalyst load (e.g., NaH or KOH) .
- Use PEG-400 as a green solvent to enhance reaction efficiency .
- Hypothetical Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 70°C, 0.1 eq KOH | 65 | 92 |
| 80°C, 0.2 eq KOH | 78 | 96 |
| PEG-400 solvent | 85 | 98 |
Q. How should researchers address contradictions in reported bioactivity data (e.g., variable antifungal efficacy)?
- Methodological Answer:
- Assay Validation :
Use standardized protocols (e.g., CLSI guidelines) for antifungal testing.
Test against multiple fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
- Purity Check : Contaminants (e.g., unreacted intermediates) may skew results; reanalyze via HPLC .
- Enzyme Isoform Studies : Test activity against homologs of 14α-demethylase (e.g., human vs. fungal CYP51) .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to 14α-demethylase (PDB: 3LD6). Focus on key residues (e.g., heme-binding domain) .
- MD Simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to assess stability of interactions .
- Reference : validated docking results for triazole derivatives against 3LD6.
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Methodological Answer:
- Substituent Variation :
- Replace morpholino with piperazine or thiomorpholine to modulate lipophilicity.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the aryl ring to enhance target affinity .
- Bioisosteric Replacement : Substitute thiazolo-triazole with benzothiazole to retain rigidity while altering pharmacokinetics .
- Reference : demonstrates sulfone moieties improving activity in analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
